molecular formula C7H15ClN2 B13665832 (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride

(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride

Katalognummer: B13665832
Molekulargewicht: 162.66 g/mol
InChI-Schlüssel: VCYCVIBLLBXFKJ-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is a chiral amine compound that features a cyclopropane ring attached to a pyrrolidine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyrrolidine Moiety: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the cyclopropane ring.

    Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution might be necessary to obtain the (S)-enantiomer. This can be done using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions could be used to modify the cyclopropane ring or the pyrrolidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines or oxides, while substitution could introduce various alkyl, acyl, or sulfonyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride would depend on its specific biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrrolidine moiety could play crucial roles in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride: The enantiomer of the compound .

    Cyclopropylamine derivatives: Compounds with similar cyclopropane structures.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine moiety.

Uniqueness

(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is unique due to its specific chiral configuration and the combination of the cyclopropane ring with the pyrrolidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C7H15ClN2

Molekulargewicht

162.66 g/mol

IUPAC-Name

1-[(3S)-pyrrolidin-3-yl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h6,9H,1-5,8H2;1H/t6-;/m0./s1

InChI-Schlüssel

VCYCVIBLLBXFKJ-RGMNGODLSA-N

Isomerische SMILES

C1CNC[C@H]1C2(CC2)N.Cl

Kanonische SMILES

C1CNCC1C2(CC2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.